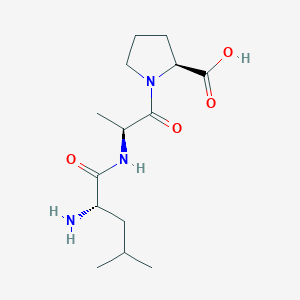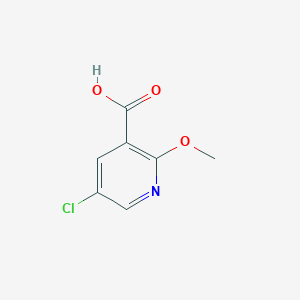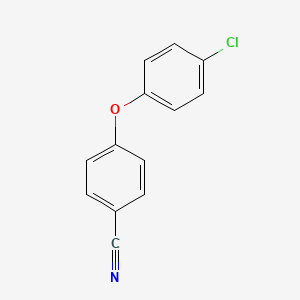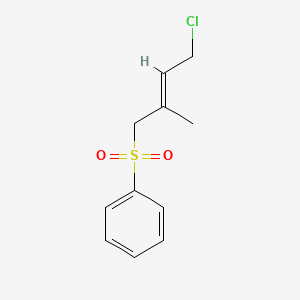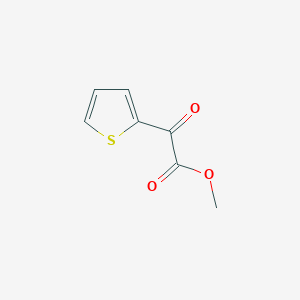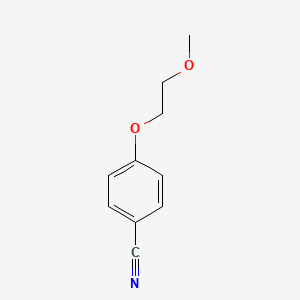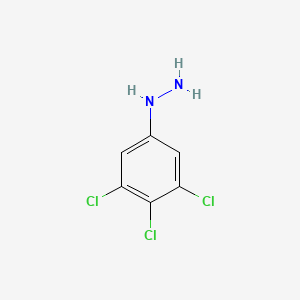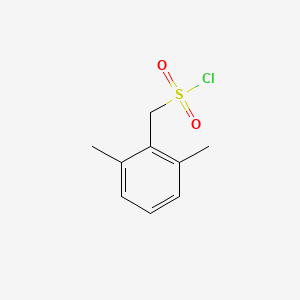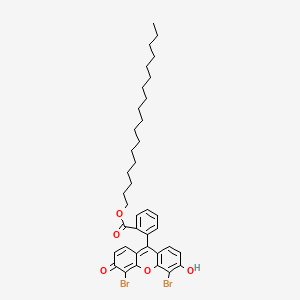
Chromoionophore VI
Overview
Description
Chromoionophore VI, also known as ETH 7075 or 4′,5′-Dibromofluorescein octadecyl ester, is a lipophilic pH indicator . It is generally used during the fabrication of optical sensors . It has been designed to selectively interact with transition metal ions, such as copper, nickel, and zinc, and to produce a fluorescent signal in response to their presence .
Molecular Structure Analysis
Chromoionophore VI has a molecular formula of C38H46Br2O5 . Its molecular weight is 742.58 g/mol . The InChI string and SMILES string representations of its structure are also available .Physical And Chemical Properties Analysis
Chromoionophore VI appears as a red to deep orange-red powder . It is soluble in DMSO and has a melting point of 214-216 °C . It is also lipophilized .Scientific Research Applications
Chromoionophore VI: A Comprehensive Analysis of Scientific Research Applications
Ion-Molecule Interaction Studies: Chromoionophore VI (CI-VI) serves as a powerful tool in studying the interactions between ions and molecules. This application is crucial in understanding the fundamental aspects of ionic strength and its effects on biochemical and physiological processes .
2. Protein, Lipid, and Carbohydrate Structure-Function Analysis Researchers utilize CI-VI to delve into the structure and function of biological macromolecules such as proteins, lipids, and carbohydrates. This aids in unraveling complex biological mechanisms and structures .
Metal Ion Transport and Homeostasis: CI-VI’s ability to bind and signal specific metal ions makes it an ideal candidate for investigating metal ion transport within cells and organisms, contributing to our understanding of cellular homeostasis.
Optical Sensor Fabrication: CI-VI is used in creating optical sensors due to its lipophilic pH indicator properties. These sensors have applications in various fields, including glucose determination .
Biochemistry and Physiology Research: In biochemistry and physiology, CI-VI is applied to study the effects of ionic strength on various processes, providing insights into physiological functions and their regulation .
Pharmacological Studies: Pharmacological research also benefits from CI-VI, where it is used to investigate drug interactions with ions and molecules, which is essential for drug design and development .
Mechanism of Action
Target of Action
Chromoionophore VI, also known as ETH 7075, primarily targets hydrogen ions (H+) . It is a lipophilic pH indicator, which means it is soluble in non-polar solvents and is used to measure the acidity or alkalinity of a solution .
Mode of Action
The mode of action of Chromoionophore VI revolves around its ability to function as a pH indicator in optical sensors. The molecule likely undergoes structural changes upon protonation (gaining a hydrogen ion) or deprotonation (losing a hydrogen ion) depending on the surrounding pH. This change in structure alters its light absorption properties, which can be measured and used to determine the pH of the solution.
Biochemical Pathways
Instead, it is used as a tool to monitor changes in pH, which can indirectly provide information about various biochemical reactions that produce or consume hydrogen ions . For example, it can be used to monitor the activity of enzymes that generate or use protons, or to study proton gradients across biological membranes .
Pharmacokinetics
Its lipophilic nature suggests that if it were introduced into a biological system, it would likely distribute into lipid-rich tissues and could potentially cross cell membranes . Its solubility in DMSO
Result of Action
The primary result of Chromoionophore VI’s action is a change in its light absorption properties in response to changes in pH. This change can be detected and measured using optical sensors, providing a quantitative readout of the pH of the solution . In the context of biological research, this can provide valuable information about cellular processes that involve changes in pH .
Action Environment
The action of Chromoionophore VI is influenced by the pH of its environment . Its light absorption properties change in response to protonation or deprotonation, which is directly influenced by the acidity or alkalinity of the solution. Therefore, the efficacy of Chromoionophore VI as a pH indicator can be influenced by any factors that alter the pH of the solution, such as the presence of acids or bases, temperature, and ionic strength .
Future Directions
Chromoionophore VI is a powerful tool for studying the interactions between ions and molecules, as well as for studying the effects of ionic strength on biochemical and physiological processes . It can also be used to study the structure and function of proteins, lipids, and carbohydrates or the effects of light on cells and tissues .
properties
IUPAC Name |
octadecyl 2-(4,5-dibromo-3-hydroxy-6-oxoxanthen-9-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46Br2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-44-38(43)28-21-18-17-20-27(28)33-29-22-24-31(41)34(39)36(29)45-37-30(33)23-25-32(42)35(37)40/h17-18,20-25,41H,2-16,19,26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRQTSPKAXLQLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46Br2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409202 | |
| Record name | Chromoionophore VI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromoionophore VI | |
CAS RN |
138833-47-3 | |
| Record name | 4′,5′-Dibromofluorescein octadecyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138833-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromoionophore VI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Chromoionophore VI interact with Barium ions and what are the observable effects of this interaction?
A1: Chromoionophore VI contains a 6-aminoazulene coronand structure. While the exact binding mechanism is not described in the provided abstracts, [, ] the coronand structure suggests that the molecule interacts with Barium ions through chelation. This interaction leads to a change in the electronic structure of the azulene unit. As a result, the Chromoionophore VI exhibits a distinct color change from yellowish-orange to blueish-violet upon binding to Barium ions in solution (acetonitrile). [] This color change is selective for Barium ions, with other alkali and alkaline earth metal ions causing less dramatic color shifts ranging from orange to red. []
Q2: What is known about the Structure-Activity Relationship (SAR) of Chromoionophore VI and its analogs?
A2: While the provided abstracts don't delve into specific SAR studies, they highlight that Chromoionophore VI (specifically compound 2b in the study) demonstrates a higher selectivity for Barium ions compared to its analogs 2a and 3. [] This suggests that subtle structural differences within the 6-aminoazulene coronand framework can significantly impact the ion selectivity and colorimetric response of these chromoionophores. Further research exploring systematic modifications of these structures would be needed to establish a comprehensive SAR profile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




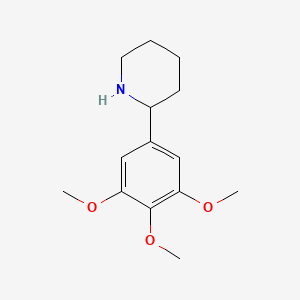
![2-[2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]ethyl-methylamino]ethanol](/img/structure/B1353049.png)

